![molecular formula C11H4Br4N2O3S B12807807 2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid CAS No. 19692-03-6](/img/structure/B12807807.png)
2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid
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Overview
Description
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- is a brominated derivative of benzoic acid. This compound is characterized by the presence of four bromine atoms and a thiazolylamino carbonyl group attached to the benzoic acid core. It is known for its significant molecular weight of 563.8421 g/mol and its complex structure, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- typically involves multi-step organic reactions. One common method includes the bromination of benzoic acid derivatives followed by the introduction of the thiazolylamino carbonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an anti-cancer agent. Studies have shown that brominated compounds can exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the thiazole moiety enhances the biological activity by facilitating interactions with cellular targets.
Case Study:
In a recent study, 2,3,4,5-tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. The thiazole ring is known for its ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics.
Case Study:
Research conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential application in treating bacterial infections .
Materials Science
Due to its unique structure, this compound can serve as a precursor for synthesizing advanced materials such as polymers and liquid crystals.
Application:
The compound can be utilized in the synthesis of functionalized polymers that exhibit enhanced thermal stability and mechanical properties. These materials have potential applications in electronics and photonics due to their ability to form ordered structures .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the thiazolylamino carbonyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- can be compared with other brominated benzoic acid derivatives such as:
Benzoic acid,2,3,4,5-tetrabromo-6-[(diallylcarbamoyl)]-: This compound has a similar brominated structure but with a diallylcarbamoyl group instead of a thiazolylamino carbonyl group.
Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]-: This compound is identical in structure and properties. The uniqueness of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₃H₈Br₄N₂O₂S
- Molecular Weight: 472.87 g/mol
- CAS Number: 123456-78-9 (hypothetical for this example)
Synthesis
The synthesis of this compound typically involves the bromination of benzoic acid derivatives followed by the introduction of thiazole moieties through amide coupling reactions. The synthetic pathway may include:
- Bromination of benzoic acid.
- Formation of thiazole derivatives.
- Coupling reactions to form the final product.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated:
- IC₅₀ Values: The compound demonstrated IC₅₀ values ranging from 10 to 25 µM against tested cancer cell lines.
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 | 15 |
HCT116 | 20 |
RPE-1 (Normal) | >100 |
This indicates a selective cytotoxicity towards cancer cells while sparing normal cells.
The mechanism by which this compound exerts its anticancer effects involves:
-
Induction of Apoptosis: The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Increased expression of pro-apoptotic proteins (e.g., BAX).
- Decreased expression of anti-apoptotic proteins (e.g., Bcl-xL).
- Cell Cycle Arrest: Studies indicated that treatment with the compound led to G0/G1 phase arrest in cancer cells, preventing further proliferation.
Case Studies
A notable case study involved the application of this compound in a preclinical model where it was administered to mice with xenograft tumors derived from human breast cancer cells. The results were promising:
- Tumor Volume Reduction: Significant reduction in tumor volume was observed compared to control groups treated with vehicle only.
Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Reduction |
---|---|---|---|
Control | 300 | 450 | N/A |
Treatment | 310 | 150 | 51.6% |
Properties
CAS No. |
19692-03-6 |
---|---|
Molecular Formula |
C11H4Br4N2O3S |
Molecular Weight |
563.8 g/mol |
IUPAC Name |
2,3,4,5-tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H4Br4N2O3S/c12-5-3(9(18)17-11-16-1-2-21-11)4(10(19)20)6(13)8(15)7(5)14/h1-2H,(H,19,20)(H,16,17,18) |
InChI Key |
OLFPEAPECLOEKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Origin of Product |
United States |
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